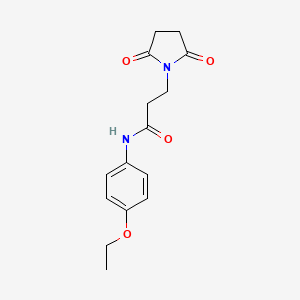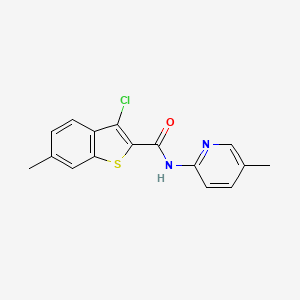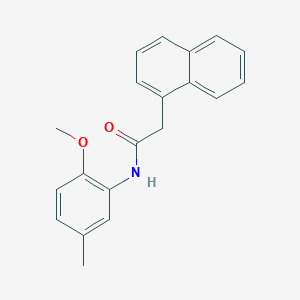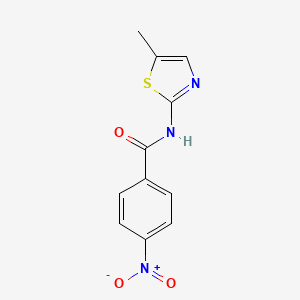![molecular formula C13H8BrF3N2O B5694070 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide
Overview
Description
5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide, also known as TFB-TN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFB-TN is a member of the nicotinamide family of compounds and has been shown to possess potent inhibitory activity against several enzymes, including PARP-1, PARP-2, and tankyrase. In
Mechanism of Action
5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide inhibits the activity of PARP enzymes and tankyrase by binding to the nicotinamide binding site on these enzymes. The compound forms a covalent bond with the enzymes, preventing them from functioning properly. This leads to the accumulation of DNA damage and ultimately cell death. 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide has been shown to have potent anti-cancer activity in several preclinical models. The compound has been shown to induce cell death in cancer cells, including breast, ovarian, and prostate cancer cells. 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-cancer activity, 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide is its potency and selectivity against PARP enzymes and tankyrase. The compound has been shown to have minimal off-target effects, making it a promising candidate for the development of new therapies. However, one limitation of 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide. One area of interest is the development of new analogs of 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide with improved solubility and potency. Another area of interest is the development of combination therapies that include 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide and other anti-cancer agents. Finally, there is interest in exploring the potential applications of 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been shown to possess potent inhibitory activity against several enzymes, including PARP-1, PARP-2, and tankyrase. 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide has been shown to have potent anti-cancer activity in several preclinical models and has also been shown to have anti-inflammatory and neuroprotective effects. While there are some limitations to working with 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide, there are several future directions for research on this compound, including the development of new analogs and the exploration of its potential applications in other diseases.
Scientific Research Applications
5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to possess potent inhibitory activity against several enzymes, including PARP-1, PARP-2, and tankyrase. PARP enzymes are involved in DNA repair and have been implicated in several diseases, including cancer and neurodegenerative disorders. Tankyrase is involved in telomere maintenance and has also been implicated in cancer. 5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide has been shown to inhibit the activity of these enzymes, making it a promising candidate for the development of new therapies for these diseases.
properties
IUPAC Name |
5-bromo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3N2O/c14-10-4-8(6-18-7-10)12(20)19-11-3-1-2-9(5-11)13(15,16)17/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCOLEHRRSESKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CN=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-(trifluoromethyl)phenyl)nicotinamide | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)




